2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of two butyl groups and a hydroxymethyl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one typically involves the alkylation of a cyclohexadienone precursor with butyl groups. The hydroxymethyl group can be introduced through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common techniques used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclohexadienone ring can be reduced to a cyclohexanol derivative.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 2,6-Dibutyl-4-(carboxymethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
- 2,6-Di-tert-butyl-4-methyl-p-quinol
Uniqueness
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of butyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
CAS No. |
920265-76-5 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,6-dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI Key |
QQSYAURAAITXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(C=C(C1=O)CCCC)CO |
Origin of Product |
United States |
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